N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide
Description
N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound known for its versatile applications in scientific research and industry. This compound, characterized by its intricate structure, is a subject of extensive study due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-21-14(4-6-20-21)16-12(5-9-24-16)10-19-17(23)13-2-3-15-18-7-8-22(15)11-13/h2-4,6-8,11-12,16H,5,9-10H2,1H3,(H,19,23)/t12-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEFNAUWJINASE-BLLLJJGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)CNC(=O)C3=CN4C=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNC(=O)C3=CN4C=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The starting materials usually include (2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-ol, which undergoes a series of functional group transformations, such as amidation and cyclization, under controlled conditions of temperature and pH.
Industrial Production Methods: Industrial production scales up the lab synthesis by optimizing reaction conditions and using large-scale reactors. This involves automated processes to ensure the consistent quality and yield of the compound. Techniques like high-performance liquid chromatography (HPLC) are employed to purify the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically forming oxo-derivatives.
Reduction: : Reduction can lead to the formation of amino derivatives.
Substitution: : Common in imidazo[1,2-a]pyridine derivatives, where halogen atoms may be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: : Strong oxidizers like potassium permanganate (KMnO4).
Reduction: : Reducing agents like sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as thiols or amines under mild heating conditions.
Major Products: These reactions yield various derivatives such as oxo-compounds, amino derivatives, and substituted imidazo[1,2-a]pyridines, each with unique properties and applications.
Scientific Research Applications
N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide has significant implications in various fields:
Chemistry: : Acts as a ligand in coordination chemistry, facilitating the study of metal-organic frameworks. Biology : Utilized in the study of enzyme inhibitors, playing a crucial role in understanding enzymatic pathways. Medicine : Investigated for its potential as an anti-inflammatory and anticancer agent. Industry : Serves as a precursor in the synthesis of polymers and advanced materials.
Mechanism of Action
The compound's biological activity is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It may inhibit or activate these targets by binding to active sites or allosteric sites, thereby modulating biological pathways. The interaction with molecular targets can lead to downstream effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
When compared to other compounds in the imidazo[1,2-a]pyridine family, N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide stands out due to its unique oxolan-pyrazol moiety, which enhances its binding affinity and specificity towards certain biological targets. Similar compounds include:
Imidazo[1,2-a]pyridine-3-carboxamides
2-Arylimidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine sulfonamides
This uniqueness makes this compound a valuable compound for research and application in various scientific and industrial domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
